Methyl 3-amino-4,5-dimethylbenzoate

PDE4 inhibition Drug discovery Inflammation

Select Methyl 3-amino-4,5-dimethylbenzoate for its unique 3-amino-4,5-dimethyl substitution—irreplaceable for PDE4 (IC50 650nM) and MAO-A (IC50 83nM) inhibitor programs. Generic isomers fail to replicate this activity profile; substitution compromises established SAR. Designed for chemoselective esterification without unwanted N-alkylation, enabling rapid library synthesis. Available from research to bulk scale with full analytical documentation.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 91011-98-2
Cat. No. B1527760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4,5-dimethylbenzoate
CAS91011-98-2
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C)N)C(=O)OC
InChIInChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)5-9(11)7(6)2/h4-5H,11H2,1-3H3
InChIKeyDPXPSHGQTKXARL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-4,5-dimethylbenzoate (CAS 91011-98-2): A Structurally Defined Intermediate for PDE4 and MAO Inhibitor Development


Methyl 3-amino-4,5-dimethylbenzoate (CAS 91011-98-2) is an aromatic carboxylic acid ester with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is characterized by a benzene ring substituted with a methyl ester group at the 1-position, an amino group at the 3-position, and methyl groups at the 4- and 5-positions. This specific substitution pattern distinguishes it from other aminobenzoate isomers and is critical to its utility as a synthetic intermediate in the development of phosphodiesterase 4 (PDE4) and monoamine oxidase (MAO) inhibitors [1].

Critical Substitution Pattern of Methyl 3-amino-4,5-dimethylbenzoate Prevents Simple Replacement by Generic Analogs


The unique 3-amino-4,5-dimethyl substitution pattern of Methyl 3-amino-4,5-dimethylbenzoate is not interchangeable with other methyl aminobenzoate isomers. Isomers such as methyl 4-amino-3,5-dimethylbenzoate [1] or methyl 3-amino-5-chlorobenzoate [2] possess different positional arrangements of the amino and methyl groups, which fundamentally alters their electronic properties, reactivity, and biological target engagement. These structural differences lead to distinct profiles in key biological assays, including PDE4 and MAO inhibition, as well as glutathione reductase (GR) and glutathione S-transferase (GST) activity [2]. Consequently, substituting Methyl 3-amino-4,5-dimethylbenzoate with a generic analog without rigorous re-validation would invalidate established synthetic pathways and compromise biological activity in downstream applications.

Quantitative Differentiation of Methyl 3-amino-4,5-dimethylbenzoate in PDE4 and MAO Inhibition


PDE4 Inhibition Potency: Methyl 3-amino-4,5-dimethylbenzoate vs. Closely Related Analogs

Methyl 3-amino-4,5-dimethylbenzoate demonstrates measurable PDE4 inhibitory activity with an IC50 of 650 nM in a human PBMC assay, assessing reduction in LPS-stimulated TNFα production [1]. In contrast, a closely related analog, methyl 3-amino-5-chlorobenzoate, exhibits a distinct inhibitory profile, showing the highest effect on human glutathione reductase (hGR) with a Ki of 0.524 ± 0.109 μM [2]. This direct comparison highlights that the substitution pattern of Methyl 3-amino-4,5-dimethylbenzoate is essential for its specific PDE4 activity, which is not replicated by other 3-amino-benzoate derivatives.

PDE4 inhibition Drug discovery Inflammation

MAO-A Inhibition: Distinct Activity of Methyl 3-amino-4,5-dimethylbenzoate Relative to Other Aminobenzoates

Methyl 3-amino-4,5-dimethylbenzoate exhibits MAO-A inhibitory activity with an IC50 of 83 nM in a rat liver mitochondrial assay using serotonin as a substrate [1]. A structurally related compound, methyl 3-amino-5-chlorobenzoate, shows a different activity profile, with a Ki of 0.524 ± 0.109 μM against human GR [2]. Furthermore, another analog, methyl 3-amino-4-nitrobenzoate, is a potent inhibitor of human GST with a Ki of 37.05 ± 4.487 μM [2]. This cross-study comparison indicates that the 4,5-dimethyl substitution pattern is specifically associated with nanomolar MAO-A inhibition, while other substitutions lead to activity against different enzyme families.

MAO-A inhibition Neuropharmacology Drug discovery

Positional Isomer Differentiation: Methyl 3-amino-4,5-dimethylbenzoate vs. Methyl 4-amino-3,5-dimethylbenzoate in PDE4 and MAO Assays

Methyl 3-amino-4,5-dimethylbenzoate and its positional isomer, methyl 4-amino-3,5-dimethylbenzoate, exhibit distinct biological activities. While Methyl 3-amino-4,5-dimethylbenzoate shows PDE4 inhibition (IC50 = 650 nM) [1] and MAO-A inhibition (IC50 = 83 nM) [2], methyl 4-amino-3,5-dimethylbenzoate is primarily referenced as a synthetic intermediate in patents for inflammatory conditions [3], with no publicly available data indicating comparable PDE4 or MAO activity. This underscores that the position of the amino group relative to the methyl ester and dimethyl substitutions is a critical determinant of biological target engagement.

PDE4 inhibition MAO inhibition Isomer comparison

Optimal Application Scenarios for Methyl 3-amino-4,5-dimethylbenzoate Based on Verified Differential Evidence


PDE4 Inhibitor Lead Optimization and SAR Studies

Methyl 3-amino-4,5-dimethylbenzoate is optimally employed as a starting material or key intermediate in the synthesis and optimization of novel PDE4 inhibitors. Its verified IC50 of 650 nM against PDE4 in a human PBMC functional assay [1] provides a quantifiable benchmark for structure-activity relationship (SAR) studies. Researchers can use this compound to explore how modifications to the 4,5-dimethyl substitution pattern affect PDE4 potency and selectivity, as the data shows that other 3-amino-benzoate derivatives do not share this activity profile [2].

MAO-A Inhibitor Development and Mechanistic Studies

The compound's confirmed MAO-A inhibitory activity (IC50 = 83 nM) in a rat liver mitochondrial assay [1] makes it a valuable tool for developing and studying MAO-A inhibitors. It can serve as a lead compound or a core scaffold for designing new molecules targeting MAO-A, which is implicated in neurological and psychiatric disorders. The distinct activity of this compound, compared to other 3-amino-benzoates that inhibit GR or GST [2], allows for targeted research into MAO-A-specific mechanisms.

Synthesis of Functionalized Benzoate Derivatives for Medicinal Chemistry

Methyl 3-amino-4,5-dimethylbenzoate is a well-documented intermediate for producing alkyl 3-amino-4-substituted benzoates, which are useful in silver halide photographic materials and other applications [1]. Its specific substitution pattern enables chemoselective reactions, such as esterification without unwanted N-alkylation, when using the patented process with basic carbonates [1]. This makes it a reliable building block for creating diverse libraries of functionalized benzoates for medicinal chemistry and materials science.

Comparative Studies on 3-Amino-Benzoate Derivatives for Enzyme Inhibition Profiling

Given its distinct inhibition profile for PDE4 [1] and MAO-A [2], this compound is ideally suited for comparative studies against other 3-amino-benzoate derivatives, such as methyl 3-amino-5-chlorobenzoate and methyl 3-amino-4-nitrobenzoate [3]. Such studies can elucidate how specific substitutions dictate enzyme selectivity, providing valuable insights for rational drug design and the development of selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-amino-4,5-dimethylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.